molecular formula C21H24N6O4S B2517866 N-(3-甲基-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-4-(哌啶-1-磺酰基)苯甲酰胺 CAS No. 1052604-91-7

N-(3-甲基-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-4-(哌啶-1-磺酰基)苯甲酰胺

货号 B2517866
CAS 编号: 1052604-91-7
分子量: 456.52
InChI 键: NATOUURCCCYGIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery and Optimization of DDR1 Inhibitors

The research presented in the first paper focuses on the discovery of novel benzamide derivatives that act as selective and orally bioavailable inhibitors of discoidin domain receptor 1 (DDR1), which is a potential target for anticancer drug discovery. The compounds, particularly 7rh and 7rj, demonstrated high selectivity and potency against DDR1, with low nanomolar IC50 values. They also showed significant inhibition of cancer cell proliferation, invasion, adhesion, and tumorigenicity, suggesting their potential as therapeutic agents. The pharmacokinetic profiles of these compounds were favorable, indicating good oral bioavailability .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The second paper describes the synthesis of a variety of pyrazolo[1,5-a]pyrimidine derivatives and other related compounds. The synthesis began with the formation of a key enaminone intermediate, which was then reacted with different amines to produce the desired pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives. Additionally, the paper reports the synthesis of pyrido[2,3-d]pyrimidine and triazine derivatives. Some of these newly synthesized compounds exhibited moderate antibacterial and antifungal activities .

Synthesis of a PET Agent for Imaging B-Raf(V600E) in Cancers

The third paper outlines the synthesis of a benzamide-based PET imaging agent intended for the detection of the B-Raf(V600E) mutation in cancers. The synthesis involved multiple steps starting from 2,6-difluorobenzoic acid and resulted in a compound with a 1% overall chemical yield. The precursor for radiolabeling was obtained in a 70% yield, and the final PET tracer was synthesized with a high specific activity. This research contributes to the development of diagnostic tools for cancer by providing a method to visualize specific mutations in vivo .

Comprehensive Analysis

The papers collectively contribute to the field of medicinal chemistry by providing insights into the synthesis and potential applications of benzamide derivatives in cancer treatment and diagnosis. The first paper offers a promising avenue for DDR1 inhibition as a therapeutic strategy, while the second paper expands the chemical space of pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities. The third paper advances the development of diagnostic agents for cancer, specifically targeting the B-Raf(V600E) mutation. These studies highlight the versatility of benzamide derivatives in drug discovery and development, showcasing their roles in both therapeutic and diagnostic contexts.

科学研究应用

分子相互作用和结合分析

对类似化合物的研究集中在其与特定受体的分子相互作用上,例如 CB1 大麻素受体。例如,对类似 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺的分子进行了研究,以了解其结合相互作用,从而深入了解这些化合物如何用于受体特异性药物设计和药理学研究 (Shim 等,2002)

毛细管电泳和质量控制

涉及毛细管电泳的研究,如伊马替尼甲磺酸盐和相关物质的分析,展示了如何表征和量化类似化合物。该方法对于药物研究和开发中的质量控制至关重要,展示了在确保药理化合物纯度和一致性方面的潜在应用 (Ye 等,2012)

代谢和药代动力学

对慢性粒细胞白血病患者中氟马替尼的代谢和药代动力学的研究强调了了解代谢途径(包括 N-去甲基化和酰胺水解)在药物开发中的重要性。此类研究对于确定新治疗剂的安全性、有效性和最佳剂量至关重要 (Gong 等,2010)

属性

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-14-13-19(28)24-21(22-14)27-18(12-15(2)25-27)23-20(29)16-6-8-17(9-7-16)32(30,31)26-10-4-3-5-11-26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,23,29)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATOUURCCCYGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。